N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide
Description
N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocycles that have gained significant attention due to their diverse applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . This compound is of particular interest due to its potential biological activities and its role in various chemical reactions.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c1-11(20-10-17-9-18-20)15(21)19(14-5-6-14)8-12-3-2-4-13(16)7-12/h2-4,7,9-11,14H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGISTXKHMSAFAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)Br)C2CC2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide involves multiple steps. Initially, 3-bromobenzoic acid is converted into its methyl ester, followed by transformation into 3-bromobenzohydrazide. The final step involves the cyclization of the hydrazide to produce the 1,2,4-triazole derivative . This intermediate is then coupled with different electrophiles to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring is known to bind with high affinity to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(1,2,4-triazol-1-yl)propanamide include other triazole derivatives such as:
- 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide
- 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol These compounds share the triazole moiety but differ in their substituents, which can lead to variations in their biological activities and chemical properties . The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
